2-Oxocyclohexane-1-carbohydrazide
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Overview
Description
2-Oxocyclohexane-1-carbohydrazide is a chemical compound with a unique structure that includes a cyclohexane ring, a ketone group, and a carbohydrazide moiety
Preparation Methods
The synthesis of 2-Oxocyclohexane-1-carbohydrazide typically involves the reaction of cyclohexanone with hydrazine derivatives. One common method includes the condensation of cyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Oxocyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
2-Oxocyclohexane-1-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxocyclohexane-1-carbohydrazide involves its interaction with various molecular targets, including enzymes and receptors. The carbohydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
2-Oxocyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
2-Oxocyclohexane-1-carboxamide: Similar in structure but lacks the hydrazide moiety, leading to different reactivity and applications.
2-Oxocyclohexane-1-carboxylate: Contains an ester group instead of a hydrazide, affecting its chemical behavior and uses.
Cyclohexanone: The parent ketone compound, which is more reactive and less specific in its applications. The uniqueness of this compound lies in its combination of a cyclohexane ring with both a ketone and a carbohydrazide group, providing a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
2-oxocyclohexane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5H,1-4,8H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADLULQZLHYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665606 |
Source
|
Record name | 2-Oxocyclohexane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238434-44-1 |
Source
|
Record name | 2-Oxocyclohexane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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